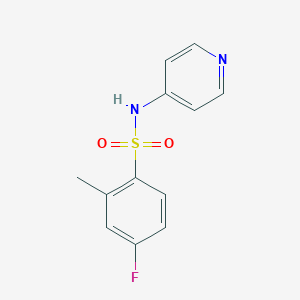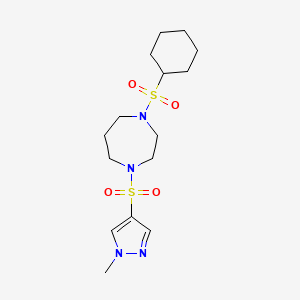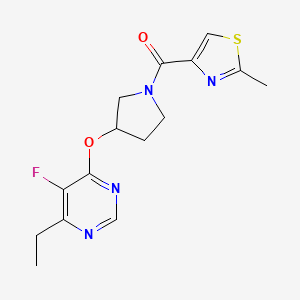
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H17FN4O2S and its molecular weight is 336.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves the nucleophilic substitution reaction, starting from a pyrimidinyl derivative and a thiazolyl precursor
Industrial Production Methods: Industrially, the synthesis is scaled up using batch or continuous flow reactors. The processes are optimized to ensure maximum yield and purity, employing high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions: The compound undergoes various reactions such as nucleophilic substitution, oxidation, and reduction. These reactions are often influenced by the electronic and steric properties of the substituents.
Common Reagents and Conditions: Some common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Major Products Formed: The reactions often yield derivatives with modified functional groups, enhancing the compound’s properties and opening up new avenues for its application.
科学研究应用
Chemistry: In chemical research, the compound is used as a building block for more complex molecules, facilitating the study of reaction mechanisms and new synthetic pathways.
Biology: It serves as a probe in biochemical assays, aiding in the identification and study of biological pathways.
Medicine: The compound has potential therapeutic applications, including acting as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Industrial applications include its use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors, altering their function. The interaction typically involves the binding of the compound to the active site of the target molecule, either inhibiting or activating its activity. The precise pathways depend on the specific application but often involve modulation of biochemical signaling cascades.
相似化合物的比较
Uniqueness: Compared to similar compounds, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone stands out due to its enhanced stability and reactivity, attributed to the electronic effects of the ethyl and fluoropyrimidinyl groups.
List of Similar Compounds: Similar compounds include derivatives with variations in the pyrimidinyl or thiazolyl groups, such as (6-Methyl-5-chloropyrimidin-4-yl) and (2-Ethylthiazol-4-yl)methanone, each offering different properties and applications.
This molecule’s unique structure and versatility make it a valuable tool in diverse scientific fields, driving innovation and discovery.
属性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-3-11-13(16)14(18-8-17-11)22-10-4-5-20(6-10)15(21)12-7-23-9(2)19-12/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKYDKWHOHIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CSC(=N3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-2-carboxamide](/img/structure/B2450557.png)
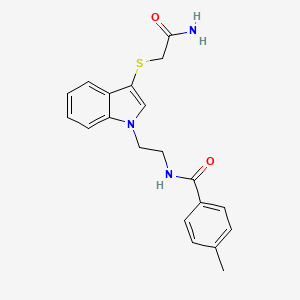
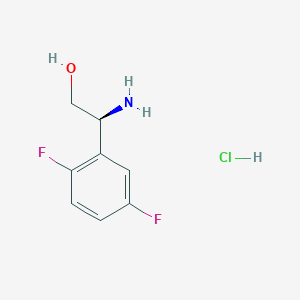
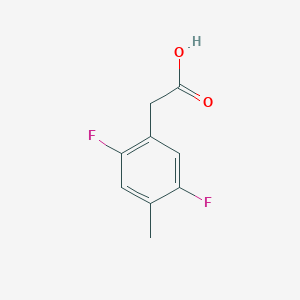
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide](/img/structure/B2450563.png)
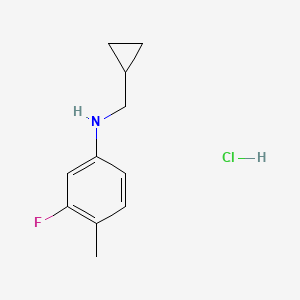
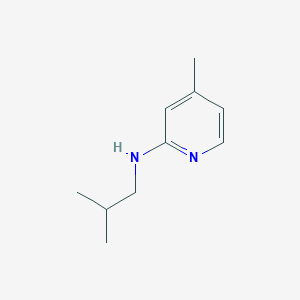
![5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2450568.png)
![N-(2,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2450570.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2450571.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2450572.png)

